1-[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride
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Overview
Description
1-[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol It is a derivative of pyridine and is characterized by the presence of a dimethylphenyl group attached to the pyridine ring
Preparation Methods
The synthesis of 1-[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced to the pyridine ring through electrophilic aromatic substitution reactions.
Formation of the Methanamine Group: The methanamine group is attached to the pyridine ring via nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to the free base form under basic conditions.
Scientific Research Applications
1-[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
1-[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
1-[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine: The free base form of the compound, which lacks the dihydrochloride salt.
1-[6-(3,5-dimethylphenyl)pyridin-2-yl]methanol: A related compound with a hydroxyl group instead of the methanamine group.
1-[6-(3,5-dimethylphenyl)pyridin-2-yl]methanone: A ketone derivative of the compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2680533-87-1 |
---|---|
Molecular Formula |
C14H18Cl2N2 |
Molecular Weight |
285.2 |
Purity |
95 |
Origin of Product |
United States |
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